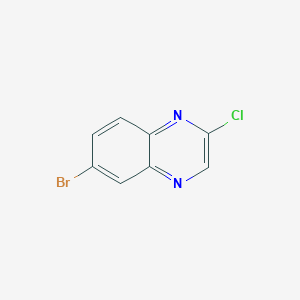

6-Bromo-2-chloroquinoxaline

Description

6-Bromo-2-chloroquinoxaline (CAS: 55687-02-0) is a halogenated quinoxaline derivative characterized by bromine and chlorine substituents at the C6 and C2 positions, respectively. Quinoxalines are nitrogen-containing heterocycles with applications in pharmaceuticals, agrochemicals, and materials science due to their electron-deficient aromatic systems, which facilitate diverse reactivity . This compound’s unique reactivity profile, particularly in cross-coupling reactions, distinguishes it from other halogenated quinoxalines, as discussed below.

Propriétés

IUPAC Name |

6-bromo-2-chloroquinoxaline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-1-2-6-7(3-5)11-4-8(10)12-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJDRCGDVKTDHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60506876 | |

| Record name | 6-Bromo-2-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55687-02-0 | |

| Record name | 6-Bromo-2-chloroquinoxaline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55687-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-chloroquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60506876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-chloroquinoxaline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Reaction Scheme

6-Bromo-2-hydroxyquinoxaline → 6-Bromo-2-chloroquinoxaline

Reagents : POCl₃, tetrabutylammonium chloride (TBAC)

Solvent : Toluene

Conditions : 60°C, overnight

Procedure

Key Observations

- Role of TBAC : Enhances reactivity by stabilizing intermediates.

- Purity : Recrystallization in mixed solvents (e.g., ethyl acetate and heptane) may improve yield.

Chlorination of 6-Bromoquinoxalin-2-one

This approach utilizes POCl₃ under varying conditions to convert the ketone to a chloro group.

Method B: POCl₃ with N,N-Dimethylaniline

Reagents : POCl₃, N,N-dimethylaniline (0.4 mL, 2.93 mmol)

Conditions : 15°C, reflux for 15 minutes

Yield : 70%

Procedure

- Low-Temperature Activation : POCl₃ is added to 6-bromoquinoxalin-2-one (600 mg, 2.66 mmol) at 15°C, followed by N,N-dimethylaniline.

- Reflux : The mixture is refluxed for 15 minutes, forming a dark brown solution.

- Neutralization : Quenched with ice, basified with NaOH to pH 8, and filtered to obtain the product.

Mechanistic Insights

- POCl₃-DMF Complex : Facilitates nucleophilic substitution at the carbonyl oxygen.

- Catalyst Role : N,N-Dimethylaniline scavenges HCl, driving the reaction forward.

High-Temperature Chlorination

For scalable synthesis, higher temperatures are employed, though yields may vary.

Procedure

- Heating : 6-Bromoquinoxalin-2-one (2 g, 8.89 mmol) is dissolved in POCl₃ (15 mL) with DMF (1 mL).

- Reaction : Stirred at 120°C for 1.5 hours, cooled, and quenched with ice.

- Extraction : Product isolated via DCM extraction and column chromatography.

Comparative Analysis of Methods

| Method | Starting Material | Reagents | Conditions | Yield | Purity | Notes |

|---|---|---|---|---|---|---|

| 1 | 6-Bromo-2-hydroxyquinoxaline | POCl₃, TBAC, toluene | 60°C, overnight | 87% | High | Requires TBAC; scalable |

| 2A | 6-Bromoquinoxalin-2-one | POCl₃, DMF | 50°C, 2 hours | 51% | Moderate | Simple, low yield |

| 2B | 6-Bromoquinoxalin-2-one | POCl₃, N,N-dimethylaniline | 15°C, reflux 15 min | 70% | High | Mild conditions, efficient |

| 3 | 6-Bromoquinoxalin-2-one | POCl₃, DMF | 120°C, 1.5 hours | N/A | Moderate | High-temperature risk |

Critical Factors in Synthesis

- Solvent Choice : Toluene and DMF enable efficient heat transfer and reaction stability.

- Catalyst Efficiency : N,N-Dimethylaniline outperforms TBAC in mild conditions.

- Purification : Column chromatography (DCM/hexane) or recrystallization (ethyl acetate/heptane) is essential for purity.

Mechanistic Pathways

- Phosphorylation : POCl₃ converts the hydroxyl group to a leaving phosphorylated intermediate.

- Chloride Substitution : The intermediate reacts with Cl⁻ from POCl₃, forming the 2-chloro derivative.

- Byproduct Management : HCl is neutralized by bases (e.g., NaOH) or scavenged by catalysts.

Analyse Des Réactions Chimiques

Types of Reactions

6-Bromo-2-chloroquinoxaline undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, leading to the formation of different quinoxaline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoxalines, while oxidation and reduction reactions can produce quinoxaline N-oxides or reduced quinoxalines, respectively .

Applications De Recherche Scientifique

Pharmaceutical Applications

6-Bromo-2-chloroquinoxaline serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been studied for their potential in treating diseases such as tuberculosis and cancer.

- Antitubercular Agents : The compound is utilized in the synthesis of quinoline-based antitubercular agents, which target bacterial ATP synthase, showing effectiveness against Mycobacterium tuberculosis. For instance, derivatives of this compound have been linked to the development of TMC-207, a novel antitubercular drug with a specific mechanism of action against resistant strains of tuberculosis .

- Anticancer Research : Some studies indicate that quinoxaline derivatives exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. Research has shown that modifications to the quinoxaline structure can enhance its efficacy against various cancer cell lines .

Organic Synthesis

In organic chemistry, this compound is primarily used as an intermediate for synthesizing other complex molecules.

- Synthesis Pathways : The compound can be synthesized through several methods, including:

- Role in Herbicides : The compound acts as a precursor for the production of quinoxalinyloxy ether herbicides, which are effective in controlling grass weeds in crops such as rice and soybeans. This application highlights its significance in agricultural chemistry .

Case Study 1: Synthesis of Antitubercular Agents

A study focused on the synthesis of 6-bromo-3-chlorophenyl-methyl-2-methoxyquinoline demonstrated the utility of this compound as a precursor. The research emphasized the efficiency of the synthesis process, yielding high purity and significant biological activity against Mycobacterium tuberculosis .

Case Study 2: Anticancer Activity

Research published in a peer-reviewed journal explored the anticancer properties of various quinoxaline derivatives, including those derived from this compound. The study reported promising results, indicating that these compounds could inhibit tumor growth effectively through specific molecular interactions .

Mécanisme D'action

The mechanism of action of 6-Bromo-2-chloroquinoxaline involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological activities. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparaison Avec Des Composés Similaires

Mechanistic Insights and Challenges

The divergent reactivity of this compound underscores the interplay between halogen BDE and local electrophilicity. Computational studies suggest that polarization at C2 in quinoxalines lowers the activation barrier for OA at Cl, compensating for its higher BDE relative to Br . However, predicting such behavior in novel analogs remains challenging due to competing electronic and steric factors.

Activité Biologique

6-Bromo-2-chloroquinoxaline is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has the molecular formula C8H4BrClN2. It is characterized by a quinoxaline core, which is a bicyclic structure composed of a benzene ring fused to a pyrazine ring. The presence of bromine and chlorine substituents at the 6 and 2 positions, respectively, significantly influences its reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Reaction with Phosphorus Oxychloride : This method involves reacting 6-bromoquinoxalin-2(1H)-one with phosphorus oxychloride (POCl3) in the presence of N,N-dimethylformamide (DMF) at elevated temperatures. The resulting product is isolated through filtration after cooling the reaction mixture in ice-cold water.

- Alternative Synthetic Routes : Other methods include reactions with different amines or halides under varied conditions, which can yield derivatives with distinct biological activities.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity, making it a candidate for developing new antibacterial and antifungal agents. Research indicates that quinoxaline derivatives can inhibit the growth of various microbial strains, including those resistant to conventional antibiotics .

Table 1: Antimicrobial Efficacy of this compound

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Cytotoxicity and Cancer Research

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound has been shown to induce apoptosis in tumor cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 20 | Cell cycle arrest |

| A549 (Lung Cancer) | 25 | Inhibition of cell proliferation |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It acts as an inhibitor for various enzymes and receptors involved in critical signaling pathways. For instance, it has been identified as a potential inhibitor of protein kinases, which play essential roles in cancer cell survival and proliferation .

Case Studies

Recent studies have highlighted the potential of this compound in drug development:

- Antibacterial Activity Study : A study published in Medicinal Chemistry evaluated the antibacterial properties of several quinoxaline derivatives, including this compound. The results indicated that this compound exhibited potent activity against multi-drug resistant strains of bacteria .

- Cytotoxicity Evaluation : An investigation into the cytotoxic effects on human cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability, suggesting its potential as an anticancer agent .

Q & A

Q. What are the common synthetic routes for 6-Bromo-2-chloroquinoxaline, and what factors influence reaction yield?

- Methodological Answer : The synthesis typically involves halogenation of quinoxaline precursors. For example, bromination and chlorination can be achieved via palladium-catalyzed cross-coupling reactions or direct electrophilic substitution. Key factors affecting yield include reaction temperature, choice of catalyst (e.g., Pd-based systems), and stoichiometric ratios of halogenating agents. Patent literature (e.g., WO2014/11900 A2) highlights the use of bromine donors like N-bromosuccinimide and chlorinating agents such as POCl₃ under controlled conditions . Side reactions, such as over-halogenation, can be mitigated by optimizing reaction time and purification steps.

Q. How is this compound characterized to confirm its structural integrity and purity?

- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR to identify proton and carbon environments, X-ray crystallography (as demonstrated for structurally similar quinoxaline derivatives in ) for absolute configuration, and HPLC (>95% purity thresholds per commercial standards in ). Mass spectrometry (MS) and elemental analysis further validate molecular weight and composition. For reproducibility, cross-referencing with CCDC crystallographic databases (e.g., CCDC 1983315) is recommended .

Q. What are the typical applications of this compound in medicinal chemistry research?

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of substituents on reaction sites. For instance, the electron-withdrawing chloro group at position 2 directs electrophilic attacks to the bromine-bearing position 6. Tools like Gaussian or ORCA can simulate transition states, while SMILES notations (e.g., C1=CC2=NC=CC(=C2C=C1Br)Cl from ) aid in constructing molecular frameworks for simulations. Experimental validation via kinetic studies (e.g., monitoring reaction progress with LC-MS) is critical to confirm computational predictions .

Q. How should researchers address contradictions in reported reaction outcomes involving this compound?

- Methodological Answer : Contradictions often arise from variables such as solvent polarity (e.g., DMF vs. THF), catalyst loading, or trace moisture. A systematic approach includes:

- Replicating literature protocols with controlled variables.

- Conducting robustness screens (e.g., Design of Experiments) to identify critical parameters.

- Comparing analytical data (e.g., NMR peak shifts, HPLC retention times) to isolate byproducts.

emphasizes iterative data analysis in qualitative research, which applies here to resolve discrepancies .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Refer to Safety Data Sheets (SDS) for analogous compounds (e.g., 2,6-dichloroquinoxaline in ) for hazard guidance. Key precautions include:

Q. What advanced purification techniques improve the yield of high-purity this compound?

- Methodological Answer : Recrystallization (using ethanol/water mixtures) and column chromatography (silica gel, hexane/ethyl acetate eluent) are standard. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water gradient achieves >98% purity (as per ). Purity validation via GC-MS or NMR integration is critical, especially for catalytic applications .

Tables for Quick Reference

| Parameter | Typical Value/Technique | Reference |

|---|---|---|

| CAS Number | 55687-02-0 | |

| Purity Standards | >98% (HPLC) | |

| Storage Conditions | 0–6°C, inert atmosphere | |

| Key Spectral Data | ¹H NMR (CDCl₃): δ 8.50 (s, 1H, H-5) | |

| Common Byproducts | Dehalogenated quinoxaline derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.